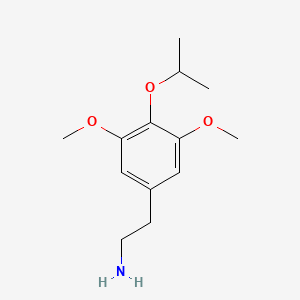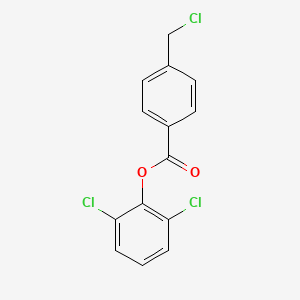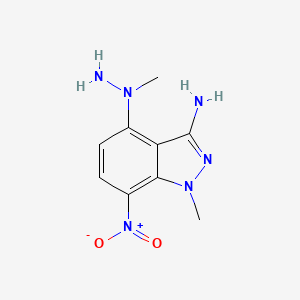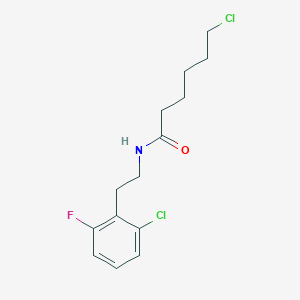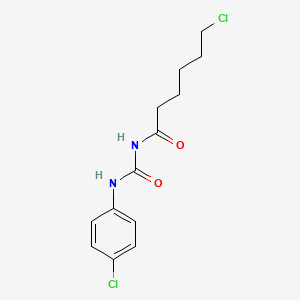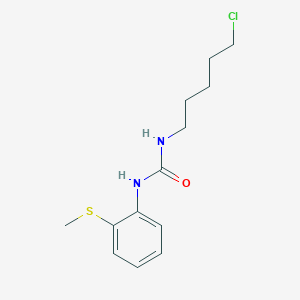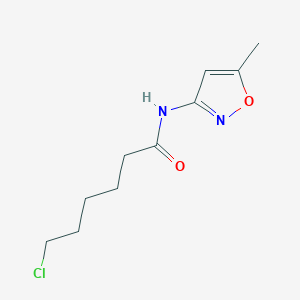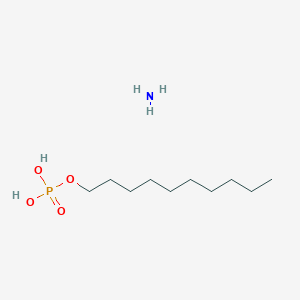
Phosphoric acid, monodecyl ester, monoammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, monodecyl ester, monoammonium salt is an organic compound that belongs to the class of phosphate esters These compounds are characterized by the presence of a phosphoric acid moiety esterified with an alcohol In this case, the alcohol is decanol, and the ester is further neutralized with ammonium
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phosphoric acid, monodecyl ester, monoammonium salt typically involves the esterification of phosphoric acid with decanol, followed by neutralization with ammonium hydroxide. The reaction can be summarized as follows:
Esterification: Phosphoric acid reacts with decanol in the presence of a catalyst such as sulfuric acid to form phosphoric acid, monodecyl ester.
Neutralization: The resulting ester is then neutralized with ammonium hydroxide to form the monoammonium salt.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous processes with controlled reaction conditions to ensure high yield and purity. The use of high-purity reagents and catalysts, as well as precise temperature and pH control, are critical for the efficient production of this compound.
Types of Reactions:
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield phosphoric acid and decanol.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the decyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base.
Major Products:
Hydrolysis: Phosphoric acid and decanol.
Substitution: Various alkyl or aryl phosphates, depending on the nucleophile used.
Scientific Research Applications
Phosphoric acid, monodecyl ester, monoammonium salt has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes, including emulsification and dispersion.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the formulation of detergents, cleaning agents, and personal care products.
Mechanism of Action
The mechanism of action of phosphoric acid, monodecyl ester, monoammonium salt is primarily related to its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of micelles and the solubilization of hydrophobic compounds. This property is exploited in various applications, including emulsification, dispersion, and solubilization processes.
Comparison with Similar Compounds
Phosphoric acid, monodecyl ester, monoammonium salt can be compared with other phosphate esters such as:
- Phosphoric acid, monoethyl ester, ammonium salt
- Phosphoric acid, monobutyl ester, ammonium salt
- Phosphoric acid, monooctyl ester, ammonium salt
Uniqueness:
- Chain Length: The decyl group in this compound provides unique surfactant properties compared to shorter or longer alkyl chains.
- Applications: Its specific chain length and ammonium salt form make it particularly suitable for certain industrial and research applications where other phosphate esters may not be as effective.
By understanding the unique properties and applications of this compound, researchers and industry professionals can better utilize this compound in their respective fields.
Properties
CAS No. |
65138-73-0 |
|---|---|
Molecular Formula |
C10H26NO4P |
Molecular Weight |
255.29 g/mol |
IUPAC Name |
azanium;decyl hydrogen phosphate |
InChI |
InChI=1S/C10H23O4P.H3N/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;/h2-10H2,1H3,(H2,11,12,13);1H3 |
InChI Key |
AXAULTGMMREEPW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOP(=O)(O)O.N |
Canonical SMILES |
CCCCCCCCCCOP(=O)(O)[O-].[NH4+] |
Key on ui other cas no. |
65138-73-0 90605-03-1 |
Pictograms |
Corrosive; Irritant |
Related CAS |
65138-74-1 65138-73-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


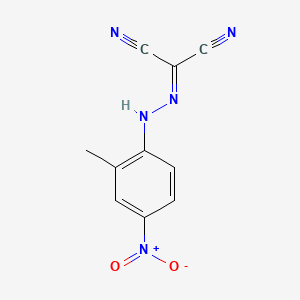
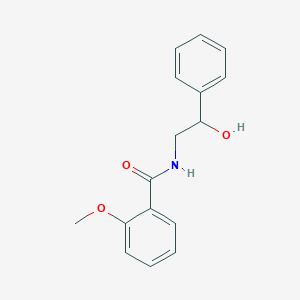
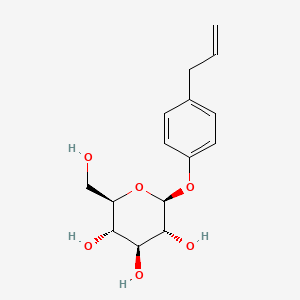
![1-Methoxy-3-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]benzene](/img/structure/B1659359.png)
![1-[2-[2-(4-Chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B1659363.png)
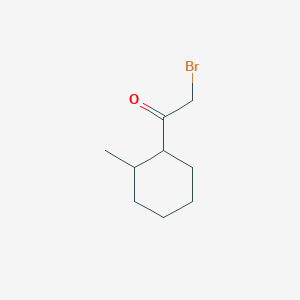
![1-Ethoxy-3-[2-(3-methylphenoxy)ethoxy]benzene](/img/structure/B1659367.png)
